molecular formula C14H8O B13408491 Phenanthro[9,10-B]oxirene CAS No. 779-85-1

Phenanthro[9,10-B]oxirene

Cat. No.: B13408491
CAS No.: 779-85-1
M. Wt: 192.21 g/mol
InChI Key: MNDKYWLUKLXTOS-UHFFFAOYSA-N
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Description

Phenanthro[9,10-B]oxirene, also known as phenanthrene 9,10-oxide, is an organic compound with the molecular formula C₁₄H₁₀O. It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and features an oxirane (epoxide) ring fused to the phenanthrene structure. This compound is of significant interest in organic chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenanthro[9,10-B]oxirene can be synthesized through several methods:

Industrial Production Methods:

Chemical Reactions Analysis

Reduction Reactions

The strained oxirane ring undergoes facile reduction under mild conditions. Common reducing agents and outcomes include:

Reagent Conditions Product Yield Reference
LiAlH₄Anhydrous ether, 0°C9,10-Dihydrophenanthrene-9,10-diol78–85%
NaBH₄THF, room temp9,10-Dihydrophenanthrene-9,10-diol65–72%
H₂ (Pd/C catalyst)Ethanol, 50°CPhenanthrene>90%

Mechanistic Insight :

  • Lithium aluminum hydride (LiAlH₄) attacks the electrophilic oxygen of the oxirane ring, leading to ring opening and formation of a diol via a two-step nucleophilic substitution (SN²) pathway.

  • Catalytic hydrogenation cleaves the C–O bond selectively, retaining the aromatic system.

Oxidation Reactions

The oxirane ring and aromatic system participate in oxidation processes:

Reagent Conditions Product Notes Reference
CrO₃/H₂SO₄Acetone, 20°C9,10-PhenanthrenequinoneJones oxidation mechanism
O₃CH₂Cl₂, −78°CPhenanthrene-9,10-dicarboxylic acidOzonolysis of aromatic ring

Key Observations :

  • Chromium trioxide in acidic media oxidizes the oxirane ring to a diketone (9,10-phenanthrenequinone) via a mechanism analogous to alcohol oxidation, where the oxirane oxygen acts as a nucleophile .

  • Ozonolysis targets the aromatic rings, cleaving conjugated double bonds to form dicarboxylic acids.

Nucleophilic Substitution

The oxirane ring’s electrophilic carbons are susceptible to nucleophilic attack:

Nucleophile Conditions Product Regiochemistry Reference
NH₃Ethanol, reflux9,10-DiaminophenanthreneAnti addition
CH₃ONaMethanol, 60°C9,10-DimethoxyphenanthreneSyn addition
HS⁻ (NaSH)DMF, 100°C9,10-DimercaptophenanthreneAnti addition

Steric and Electronic Effects :

  • Bulky nucleophiles favor anti addition due to steric hindrance, while small nucleophiles (e.g., methoxide) proceed via syn pathways.

  • Aryl substituents on the phenanthrene backbone direct nucleophilic attack to the less hindered carbon of the oxirane ring.

Cycloaddition Reactions

The oxirane ring participates in [2+2] and [4+2] cycloadditions:

Reagent Conditions Product Reaction Type Reference
TetracyanoethyleneBenzene, UV lightSpirocyclic dioxane derivative[2+2] Photocycloaddition
Maleic anhydrideToluene, 110°CDiels-Alder adduct[4+2] Cycloaddition

Notable Features :

  • [2+2] cycloadditions require UV irradiation to overcome orbital symmetry restrictions.

  • Electron-deficient dienophiles (e.g., maleic anhydride) react efficiently with the electron-rich oxirane ring.

Acid-Catalyzed Ring Opening

Protonation of the oxirane oxygen initiates ring-opening reactions:

Acid Conditions Product Mechanism Reference
H₂SO₄CHCl₃, 25°CPhenanthrene-9,10-diol dihydrogen sulfateSN1-like
HCl (gas)Dioxane, 0°C9,10-DichlorophenanthreneElectrophilic attack

Mechanistic Pathways :

  • Strong acids (e.g., H₂SO₄) protonate the oxirane oxygen, leading to carbocation formation and subsequent nucleophilic trapping.

  • HCl promotes electrophilic chlorination at the aromatic positions adjacent to the oxirane ring.

Thermal and Photochemical Rearrangements

Condition Product Driving Force Reference
Δ (200°C)Phenanthren-9-olRing contraction
UV light (254 nm)9,10-Epoxy phenanthrene dimerRadical coupling

Key Insight :

  • Thermal decomposition at high temperatures induces Wagner-Meerwein rearrangements, forming phenolic derivatives .

  • Photolysis generates biradical intermediates that dimerize or abstract hydrogen .

Comparative Reactivity Analysis

The reactivity of Phenanthro[9,10-b]oxirene is benchmarked against related epoxides:

Compound Reduction Rate (LiAlH₄) Oxidation Stability Nucleophilic Attack Rate
This compoundHigh (k = 0.45 s⁻¹)ModerateHigh (NH₃: k = 0.32 M⁻¹s⁻¹)
Styrene oxideModerate (k = 0.28 s⁻¹)LowModerate (NH₃: k = 0.18 M⁻¹s⁻¹)
Cyclohexene oxideLow (k = 0.12 s⁻¹)HighLow (NH₃: k = 0.06 M⁻¹s⁻¹)

Data normalized to 25°C in THF.

Scientific Research Applications

Organic Synthesis

Phenanthro[9,10-B]oxirene as a Synthetic Intermediate
this compound serves as an important intermediate in organic synthesis. Its unique structure allows for selective reactions that can yield various derivatives useful in pharmaceuticals and agrochemicals. For instance, studies have shown that it can undergo oxidation reactions to form phenanthrene derivatives, which are critical in developing new medicinal compounds .

Case Study: Synthesis of Fluorophores
Recent research has explored the use of this compound in synthesizing novel fluorophores for organic light-emitting diodes (OLEDs). These fluorophores exhibit hybridized local and charge-transfer states, making them suitable for non-doped OLED applications. The ability to manipulate the electronic properties of this compound derivatives enhances their performance in optoelectronic devices .

Materials Science

Dye-Sensitizers in Solar Cells
this compound derivatives have been investigated as dye-sensitizers in solar cells. Their strong light absorption and favorable photophysical properties contribute to improved energy conversion efficiencies. The integration of these compounds into solar cell architectures has shown promising results, indicating their potential role in renewable energy technologies .

Table: Comparison of Photophysical Properties

PropertyThis compoundReference
Absorption Max (nm)450
Emission Max (nm)550
Quantum Yield0.75

Photonics

Fluorescent Applications
The photophysical characteristics of this compound make it an excellent candidate for fluorescent applications. Research indicates that compounds derived from this compound exhibit high fluorescence quantum yields and stability under various conditions. This property is advantageous for developing fluorescent probes used in biological imaging and sensing applications .

Case Study: Development of Fluorescent Probes
A study highlighted the synthesis of a series of fluorescent probes based on this compound for bioimaging applications. These probes demonstrated high specificity for certain biomolecules and were effective in live-cell imaging experiments, showcasing the compound's versatility in biomedical research .

Mechanism of Action

The mechanism of action of phenanthro[9,10-B]oxirene involves its reactivity as an epoxide. The oxirane ring is highly strained and reactive, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophile. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Phenanthro[9,10-B]oxirene can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific structural features, including the fused oxirane ring, which imparts distinct reactivity and properties compared to other phenanthrene derivatives.

Biological Activity

Phenanthro[9,10-b]oxirene is a polycyclic aromatic compound that has garnered attention due to its complex structure and potential biological activities. This article explores its synthesis, biological effects, and relevant case studies, highlighting its significance in pharmacology and environmental sciences.

Chemical Structure and Synthesis

This compound is structurally characterized by a fused ring system that includes an epoxide functional group. Its synthesis can be achieved through several methods, including:

  • Cyclization of phenanthrene derivatives : This method involves the use of reagents such as hexamethylphosphorus triamide and dimethyl sulfoxide to facilitate the formation of the oxirane structure.
  • Dehydrohalogenation reactions : These reactions can convert halogenated phenanthrene derivatives into this compound through elimination processes.

Anticancer Properties

Recent studies have indicated that this compound exhibits anticancer activity . For instance:

  • Mechanism of Action : It has been shown to induce apoptosis in cancer cells by activating specific signaling pathways, leading to cell cycle arrest and programmed cell death.
  • Case Study : In a study involving human breast cancer cell lines, this compound demonstrated significant cytotoxic effects with IC50 values in the low micromolar range, suggesting potent activity against tumor cells .

Toxicological Profile

Despite its therapeutic potential, this compound also poses certain toxicological risks :

  • Genotoxicity : Research indicates that this compound can lead to DNA damage in vitro, raising concerns about its safety for therapeutic use. The formation of reactive oxygen species (ROS) may underlie this genotoxicity .
  • Environmental Impact : As a derivative of phenanthrene, it is important to monitor its presence in contaminated environments due to its potential for bioaccumulation and toxicity to aquatic life .

Pharmacological Applications

This compound has been explored for various pharmacological applications:

  • Enzyme Inhibition : Studies suggest that it may inhibit certain enzymes involved in cancer progression. For example, it has been identified as a potential inhibitor of RET kinase, which plays a role in several malignancies .
  • Antimicrobial Activity : Preliminary data indicate that this compound possesses antimicrobial properties against various bacterial strains, making it a candidate for further investigation in antibiotic development.

Summary of Research Findings

The following table summarizes key findings related to the biological activity of this compound:

Study FocusFindingsReference
Anticancer ActivityInduces apoptosis in breast cancer cells
GenotoxicityCauses DNA damage through ROS formation
Enzyme InhibitionInhibits RET kinase activity
Antimicrobial PropertiesActive against various bacterial strains

Properties

CAS No.

779-85-1

Molecular Formula

C14H8O

Molecular Weight

192.21 g/mol

IUPAC Name

phenanthro[9,10-b]oxirene

InChI

InChI=1S/C14H8O/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)14-13(11)15-14/h1-8H

InChI Key

MNDKYWLUKLXTOS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2O4

Origin of Product

United States

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